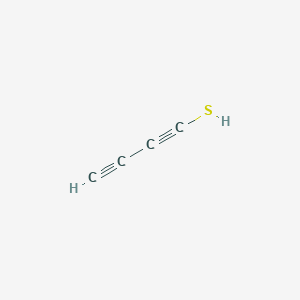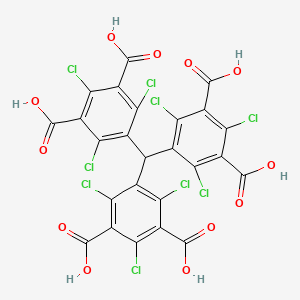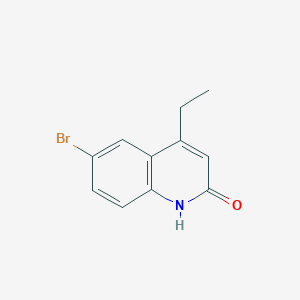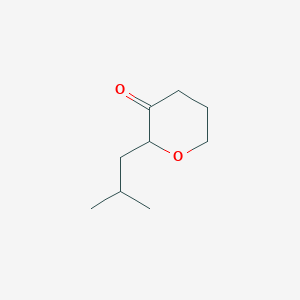
methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group attached to the imidazole ring, which is further connected to a propanoate ester group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Methylation: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the imidazole derivative with propanoic acid in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated imidazoles, substituted imidazoles.
Scientific Research Applications
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-imidazol-4-yl)propanoate: Similar structure but without the methyl group on the imidazole ring.
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Contains an amino group instead of a methyl group.
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride: A hydrochloride salt form of the amino derivative.
Uniqueness
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain targets and improve its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
NVWXIYHRWMCEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)
![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)

![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)




![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
